Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-
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Overview
Description
Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- is a heterocyclic compound that belongs to the class of pyranoindoles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- can be achieved through a multi-step process. One common method involves the Fischer-indole synthesis followed by intramolecular esterification. The Fischer-indole synthesis typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve solvent-free, green, and efficient synthesis techniques. For example, a one-pot reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions using a grinding method has been developed .
Chemical Reactions Analysis
Types of Reactions: Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is also known to participate in Diels-Alder reactions with alkynes, leading to the formation of carbazoles after the loss of carbon dioxide .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted indoles and carbazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its potential as an anticancer and antiviral agent.
Mechanism of Action
The mechanism of action of Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit topoisomerase I and non-selective kinase inhibitors, leading to cytotoxic activity against cancer cell lines . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
- Talathermophilins
- Notoamides
- Norgeamides
- Carneamides
- Versicamides
- Etodolac
- Pemedolac
Comparison: Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- is unique due to its specific structural features and the range of biological activities it exhibits. While similar compounds like etodolac and pemedolac are also known for their biological activities, Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- stands out due to its potent anticancer and antiviral properties .
Properties
CAS No. |
57949-80-1 |
---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
5-methyl-4H-pyrano[4,3-b]indole-1,3-dione |
InChI |
InChI=1S/C12H9NO3/c1-13-8-5-3-2-4-7(8)11-9(13)6-10(14)16-12(11)15/h2-5H,6H2,1H3 |
InChI Key |
PLQCXFINDKNEEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)OC(=O)C2 |
Origin of Product |
United States |
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